Product packaging for [(Vinyloxy)methyl]oxirane(Cat. No.:CAS No. 3678-15-7)

[(Vinyloxy)methyl]oxirane

Cat. No.: B3051885
CAS No.: 3678-15-7
M. Wt: 100.12 g/mol
InChI Key: JJRUAPNVLBABCN-UHFFFAOYSA-N
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Description

Significance as a Dual-Functional Monomer and Reactive Intermediate

The primary significance of [(vinyloxy)methyl]oxirane lies in its capacity to act as a dual-functional monomer. The presence of two distinct reactive sites within the same molecule—the oxirane ring and the vinyl group—enables it to undergo different types of polymerization and modification reactions. The oxirane ring can undergo nucleophilic ring-opening reactions, which is a cornerstone of epoxy chemistry, leading to the formation of polyethers. vulcanchem.com This process can be initiated by various nucleophiles, including amines and acids. Concurrently, the vinyl group can participate in radical-mediated addition reactions, allowing for copolymerization with other vinyl monomers like styrenics or acrylates. vulcanchem.com

This dual reactivity makes this compound a valuable reactive intermediate in organic synthesis. A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converts into a more stable molecule. The ability of this compound to engage in multiple reaction pathways allows for the synthesis of complex molecular architectures. For instance, the oxirane ring can be selectively opened while preserving the vinyl ether for subsequent "click" type reactions like thiol-ene additions or acetal (B89532) formations. researchgate.net This controlled reactivity is crucial for creating well-defined polymer structures and functional materials.

Overview of Key Research Paradigms and Findings

Research into this compound has explored its utility in various applications, from the formulation of adhesives and coatings to its role as a monomer in the production of diverse polymers such as polyurethanes and epoxy resins. lookchem.com Its ability to form stable bonds enhances the durability and performance of these materials. lookchem.com

A key research area has been the controlled polymerization of this compound to create polymers with specific properties. For example, cationic ring-opening polymerization of the oxirane group, often initiated by Lewis acids, can produce polyether chains with pendant vinyl groups. vulcanchem.com These pendant groups can then be used for further crosslinking or functionalization.

Recent studies have also focused on the synthesis of novel monomers derived from or analogous to this compound to create advanced materials. For instance, the synthesis of 2-((2-(vinyloxy)ethoxy)methyl)oxirane has been reported, which can be copolymerized with ethylene (B1197577) oxide to create vinyl ether-functionalized poly(ethylene glycol) (PEG). researchgate.net These functionalized PEGs are of interest for biomedical applications due to the potential for acid-labile linkages, which could be used for controlled drug release. researchgate.net

Furthermore, research has delved into the synthesis of bio-based poly(vinyl ether)s for applications like coatings. coatingsworld.com While not directly using this compound, this research paradigm highlights the broader interest in vinyl ether monomers for creating sustainable polymers. The polymerization of such monomers can be achieved through cationic polymerization, leading to materials with a range of thermal properties depending on the specific monomer structure. coatingsworld.com

The table below summarizes some key properties of this compound:

PropertyValue
Molecular FormulaC5H8O2
Molecular Weight100.1158 g/mol aablocks.com
Boiling Point114.2°C at 760mmHg lookchem.com
Density1.003 g/cm³ lookchem.com
Flash Point23.6°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B3051885 [(Vinyloxy)methyl]oxirane CAS No. 3678-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethenoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-6-3-5-4-7-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUAPNVLBABCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958000
Record name 2-[(Ethenyloxy)methyl]oxirane
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Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3678-15-7
Record name Glycidyl vinyl ether
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Record name ((Vinyloxy)methyl)oxirane
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Record name 2-[(Ethenyloxy)methyl]oxirane
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Record name [(vinyloxy)methyl]oxirane
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Synthetic Methodologies for Vinyloxy Methyl Oxirane and Its Analogues

Conventional Synthetic Pathways

Conventional approaches to synthesize [(vinyloxy)methyl]oxirane and related compounds can be broadly categorized into epoxidation reactions to form the oxirane ring and vinyl transesterification to introduce the vinyl group.

Epoxidation Reactions for Oxirane Formation

Epoxidation is a key reaction where an alkene is converted into an epoxide. In the context of this compound, this typically involves the epoxidation of an allyl ether precursor.

The use of peroxyacids, or peracids, is a classic method for the epoxidation of alkenes. masterorganicchemistry.com In this reaction, a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), delivers an oxygen atom to the double bond of an allyl vinyl ether, forming the three-membered oxirane ring. masterorganicchemistry.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The mechanism involves a concerted transition state where the peracid transfers an oxygen atom to the alkene.

For allylic alcohols, the presence of the hydroxyl group can direct the stereoselectivity of the epoxidation due to hydrogen bonding with the peracid oxidant. wikipedia.org While this directing effect enhances selectivity, the electron-withdrawing nature of the oxygen in the alcohol can decrease the reactivity of the alkene. wikipedia.org

Catalytic methods offer an alternative to stoichiometric peracid epoxidations, often utilizing more environmentally benign oxidants like hydrogen peroxide. google.comorganic-chemistry.org Manganese complexes have emerged as effective catalysts for the epoxidation of vinyl and allyl ethers. google.comgoogleapis.com

A process has been developed for the manufacture of glycidyl (B131873) ethers through the catalytic oxidation of an allyl ether using an oxidant, such as hydrogen peroxide, in the presence of a manganese complex. google.comgoogleapis.com This reaction is typically performed in an aqueous medium at a controlled pH range of 1.0 to 6.0. google.comgoogle.com The water-soluble manganese complex, which can be a mononuclear or binuclear species, serves as the oxidation catalyst. google.com The reactivity of the carbon-carbon double bond in a vinyl group is generally less than that of an allyl group due to conjugation with the C-O bond, which makes it more electron-deficient. google.com

Research has shown that manganese catalysts containing a tetradentate ligand derived from triazacyclononane exhibit high activity in epoxidation reactions with peracetic acid as the oxidant. organic-chemistry.org These systems show broad substrate scope and are particularly selective for aliphatic cis-olefins. organic-chemistry.org

Catalyst SystemOxidantSubstrateKey Features
Manganese ComplexHydrogen PeroxideAllyl EtherAqueous medium, pH 1.0-6.0. google.comgoogle.com
Manganese/Triazacyclononane LigandPeracetic AcidAliphatic OlefinsHigh activity and selectivity. organic-chemistry.org
Methyltrioxorhenium (MTO)Hydrogen PeroxideAlkenesAddition of 3-cyanopyridine (B1664610) enhances efficiency. organic-chemistry.org
Peracid-Mediated Epoxidation

Vinyl Transesterification Routes

Vinyl transesterification, also known as transfer vinylation, is a method to introduce a vinyl ether group by reacting an alcohol with a vinyl ether or vinyl acetate (B1210297) in the presence of a catalyst. researchgate.netorgsyn.org

Historically, mercury salts, particularly mercuric acetate (Hg(OAc)₂), have been used to catalyze the transfer vinylation of alcohols. researchgate.netreddit.comredalyc.org In the synthesis of this compound, glycidol (B123203) (which contains the precursor to the oxirane ring) is reacted with a vinyl ether in the presence of mercuric acetate. This reaction involves the exchange of the alkoxy group of the alcohol with the alkoxy group of the vinyl ether. reddit.com The mechanism is believed to proceed through an addition-elimination sequence. orgsyn.org

A documented procedure involves reacting glycidol with a vinyl ether using mercuric acetate as a catalyst under a nitrogen atmosphere.

Table 2: Reaction Conditions for Mercuric Acetate Catalyzed Synthesis

Parameter Value
Reactants Glycidol, Vinyl Ether
Catalyst Mercuric Acetate
Temperature 90–100°C
Reaction Time 8 hours
Atmosphere Nitrogen
Yield ~18%

Data sourced from a pressure-based method description.

A significant limitation of this method is the sensitivity of the epoxide ring to degradation at the elevated temperatures required for the reaction, which competes with the desired vinylation and limits the yield.

To facilitate the reaction between glycidol and a vinyl ether, pressure can be applied. A specific method involves heating the reactants with mercuric acetate in a stainless steel autoclave under nitrogen. The mixture is heated for several hours, followed by vacuum distillation to isolate the product. Post-distillation, the product is purified by washing with sodium chloride solution and water, and then dried. The yield for this pressure-based method is noted to be low, around 18%, primarily due to the thermal degradation of the epoxide ring.

Mercuric Acetate Catalysis

Ring-Opening Reactions in Monomer Synthesis

The synthesis of this compound and its analogues often involves the formation of the oxirane ring as a key step. The reactivity of this three-membered heterocyclic ether is central to its utility in subsequent polymerization and modification reactions. The oxirane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by various nucleophiles. mdpi.com This reactivity is fundamental to its role as a monomer.

In the context of synthesizing monomers like this compound, the epoxide group is typically introduced via epoxidation of a corresponding allyl or vinyl precursor. For instance, the synthesis can proceed through the reaction of an alcohol with epichlorohydrin (B41342) under basic conditions. vulcanchem.com This process involves a nucleophilic substitution followed by an intramolecular ring-closure to form the oxirane ring. vulcanchem.com

The subsequent ring-opening of the epoxide can be initiated by both cationic and nucleophilic reagents. Cationic polymerization, often initiated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), leads to the formation of polyether chains with pendant vinyl groups. vulcanchem.com These polymers can serve as precursors for thermoset networks. Nucleophilic ring-opening, on the other hand, can be achieved with a variety of nucleophiles, including amines, alcohols, and water. For example, hydrolysis of the epoxide under controlled acidic or alkaline conditions yields diols.

A notable example is the ring-opening of epoxidized methyl oleate (B1233923) (a derivative of palm oil) with glycerol, catalyzed by a Lewis acid (BF₃·Et₂O), to produce bio-polyols. mdpi.com The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack from glycerol. mdpi.com This strategy highlights how ring-opening reactions are crucial for transforming simple epoxides into functional polymers.

Table 1: Key Reactions in Monomer Synthesis
Reaction TypeReagents/ConditionsProduct FunctionalityReference
Epoxidation4-Ethenylphenol, Epichlorohydrin, NaOHOxirane and Vinyl Group vulcanchem.com
Cationic PolymerizationLewis Acids (e.g., BF₃·OEt₂)Polyether with Pendant Vinyl Groups vulcanchem.com
Nucleophilic Ring-OpeningGlycerol, BF₃·Et₂OBio-polyol mdpi.com
HydrolysisAcidic or Alkaline ConditionsDiol

Advanced and Sustainable Synthetic Strategies

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing this compound and related functional monomers. These strategies aim to improve reaction conditions, utilize renewable resources, and enable the creation of polymers with precisely controlled architectures.

Group-transfer polymerization (GTP) is a living polymerization technique particularly suited for acrylic monomers. researchgate.netsioc-journal.cn It allows for the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org A key advantage of GTP is its tolerance to various functional groups, including epoxides. researchgate.net This tolerance makes it a viable method for polymerizing monomers like this compound without affecting the reactive oxirane ring, thus preserving it for subsequent cross-linking or functionalization reactions.

GTP typically employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or Lewis acid catalyst. sioc-journal.cn The mechanism involves the transfer of a silyl group during the polymerization process. researchgate.net While primarily used for methacrylates, the principles of GTP can be extended to other vinyl monomers. The ability to create well-defined block copolymers by sequential monomer addition is a significant feature of GTP, offering a pathway to advanced materials with tailored properties. researchgate.net

A significant trend in chemical synthesis is the move towards renewable feedstocks. Vanillin (B372448), which can be derived from lignin, a major component of biomass, has emerged as a promising bio-based building block for various chemicals, including epoxy monomers. rsc.orgnih.govnih.gov Its aromatic structure and functional groups (hydroxyl, aldehyde, and methoxy) allow for a variety of chemical transformations. nih.gov

For instance, a liquid monomer containing aldehyde, acetal, and oxirane functionalities has been synthesized from vanillin. rsc.org This monomer was derived through a catalyst-free, click-type addition reaction between vanillin and a vinyl ether functional epoxy precursor, 2-((2-(vinyloxy)ethoxy)methyl)oxirane (VE2). rsc.org Similarly, diglycidyl ether of vanillyl alcohol (DGEVA) is another vanillin-derived bifunctional epoxy monomer. nih.gov These bio-based monomers offer a more sustainable alternative to petroleum-derived counterparts like diglycidyl ether of bisphenol A (DGEBA), which has raised environmental and health concerns. rsc.org

The use of other bio-based precursors like eugenol (B1671780) and cardanol (B1251761) has also been explored for synthesizing vinyl ether monomers and subsequent polymers. researchgate.net

Table 2: Bio-Based Precursors and their Derivatives
Bio-Based PrecursorDerived Monomer/CompoundKey FeaturesReference
Vanillin2-((2-(Vinyloxy)ethoxy)methyl)oxirane (VE2) derived monomerContains aldehyde, acetal, and oxirane groups rsc.org
VanillinDiglycidyl ether of vanillyl alcohol (DGEVA)Bifunctional epoxy monomer nih.gov
Eugenol2-Eugenoloxy ethyl vinyl ether (EEVE)Can be used for auto-oxidatively cured coatings researchgate.net

The development of novel synthetic routes for oxirane derivatives is an active area of research, driven by the need for efficiency, selectivity, and sustainability. Innovations often focus on new catalytic systems and reaction conditions.

One approach involves the use of a sulfonium (B1226848) salt (DMSO-Me2SO4), formed from dimethyl sulfoxide (B87167) and dimethyl sulfate, as an epoxidizing agent for carbonyl compounds. google.com This method is described as clean, efficient, and suitable for large-scale production of various oxirane derivatives. google.com

Another area of innovation is the development of catalytic asymmetric epoxidation to produce chiral epoxides, which are valuable intermediates in the synthesis of pharmaceuticals. mdpi.com Methodologies like the Sharpless and Jacobsen–Katsuki epoxidations are prominent examples. mdpi.com

Furthermore, enzymatic synthesis is gaining traction as a sustainable method. For example, immobilized Candida antarctica lipase (B570770) B (CalB) has been used to catalyze the synthesis of vinyl ether esters directly from carboxylic acids and hydroxy vinyl ethers in a one-pot reaction, offering high conversion rates and simplified purification. rsc.org

Modern synthetic approaches also include intramolecular cyclization with an oxirane-ring opening, which can be used to form other heterocyclic structures like 1,2-dioxanes. beilstein-journals.orgnih.gov These methodological advancements continually expand the toolkit available for synthesizing complex molecules based on the versatile oxirane scaffold.

Reactivity and Reaction Mechanisms of Vinyloxy Methyl Oxirane

Epoxide Ring Reactivity

The three-membered epoxide ring in [(vinyloxy)methyl]oxirane is characterized by significant ring strain, rendering it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is central to many of its applications.

Nucleophilic Ring-Opening Pathways

The epoxide ring of this compound readily undergoes nucleophilic attack, leading to the formation of a variety of functionalized products. This process is a cornerstone of its utility in synthesis and materials science. The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open. libretexts.orgwikipedia.org

Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.orgdoubtnut.com This regioselectivity is a key feature of the SN2 pathway. A wide array of nucleophiles can participate in this reaction, including amines, alcohols, thiols, and carbanions (like those from Grignard reagents). masterorganicchemistry.comlibretexts.org For example, the reaction with amines or thiols is a common method for forming crosslinked polymer networks.

In acidic conditions, the reaction mechanism becomes more complex. The epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. libretexts.orglibretexts.org The subsequent attack can exhibit characteristics of both SN1 and SN2 mechanisms. libretexts.org If the epoxide is asymmetric, the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge on this carbon in the transition state. libretexts.orglibretexts.org

The stereochemistry of the ring-opening is also a critical aspect. In a typical SN2 reaction, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the carbon atom being attacked. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions

NucleophileReaction ConditionsPrimary Product Type
Hydroxide (B78521) (OH⁻)Aqueous base1,2-diol
Alkoxide (RO⁻)Anhydrous alcohol, baseEther alcohol
Amine (RNH₂)VariesAmino alcohol
Thiol (RSH)Base catalystThioether alcohol
Grignard Reagent (RMgX)Anhydrous ether, then hydrolysisAlcohol

Hydrolysis Mechanisms

The hydrolysis of the epoxide ring in this compound results in the formation of a 1,2-diol. This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. libretexts.org

Under acidic conditions, the epoxide oxygen is protonated, followed by the nucleophilic attack of a water molecule. libretexts.org This attack typically occurs at the more substituted carbon atom if the epoxide is asymmetrical and leads to a trans-diol product due to the backside attack mechanism. libretexts.orglibretexts.org

In a basic medium, the hydroxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction. libretexts.orgdoubtnut.com Subsequent protonation of the resulting alkoxide by water yields the 1,2-diol, which is also a trans-diol. libretexts.org It is important to control the reaction conditions, as excessive acidity can lead to violent decomposition.

Crosslinking Reaction Dynamics

The ability of the epoxide group to react with various nucleophiles is fundamental to its use in creating crosslinked polymer networks. When this compound is mixed with di- or polyfunctional nucleophiles, such as amines or thiols, a three-dimensional network can be formed.

For instance, the reaction with polyamines like polyethylenimine (PEI) leads to the formation of a crosslinked material. This reaction involves the nucleophilic attack of the amine groups on the epoxide rings, forming covalent bonds that link the polymer chains together. These crosslinking reactions are often carried out at room or elevated temperatures and can be performed without a solvent. The resulting networks can exhibit enhanced properties, such as improved thermal and oxidative stability.

Vinyl Ether Moiety Reactivity

The vinyl ether group in this compound provides a second site of reactivity, capable of undergoing polymerization and other addition reactions, often under different conditions than the epoxide ring.

Polymerization Initiation Mechanisms

The vinyl ether moiety is highly susceptible to cationic polymerization. researchgate.netgoogle.com This type of polymerization can be initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acids. google.comgoogle.comgoogle.com The process begins with the protonation of the β-carbon of the vinyl ether group, which generates a carbocation at the α-carbon. google.com This carbocation then propagates by attacking another vinyl ether monomer. google.com

Photoinitiated cationic polymerization is another important method. semanticscholar.orgacs.org In this technique, a photoinitiator generates a strong acid upon exposure to UV or near-infrared (NIR) light, which then initiates the polymerization of the vinyl ether groups. google.comresearchgate.net This allows for rapid curing and the formation of highly crosslinked networks. researchgate.netresearchgate.net Radical-induced cationic frontal polymerization is a specific method where a radical initiator triggers the cationic process, leading to a self-propagating polymerization front. researchgate.net

It is also possible to achieve selective polymerization. For example, in the presence of certain initiators, the vinyl ether group can be polymerized while leaving the epoxide ring intact for subsequent reactions. wikipedia.org

Table 2: Initiators for Vinyl Ether Polymerization

Initiator TypeExamplesMechanism
Lewis AcidsBF₃·OEt₂, SnCl₄, AlCl₃Cationic Polymerization
Brønsted AcidsTrifluoromethanesulfonic acid, HI/I₂Cationic Polymerization
PhotoinitiatorsDiaryliodonium salts, Coumarin-based iodonium (B1229267) saltsPhotoinitiated Cationic Polymerization
Radical InitiatorsPeroxides (for RICFP)Radical-Induced Cationic Frontal Polymerization (RICFP)

Reactions with Diverse Chemical Entities (e.g., Acetals)

The vinyl ether group can react with various chemical entities, a notable example being its reaction with acetals. Under acid catalysis, this compound can add to acetals. For instance, its reaction with acetaldehyde (B116499) diethyl acetal (B89532) results in the formation of 9-glycidyloxy-6-ethoxy-4-methyl-3,7-dioxanonane. This reaction demonstrates the ability of the vinyl ether to act as a nucleophile after protonation, attacking the carbocation generated from the acetal. However, this reaction has limitations; for example, fluoroacetals may not react under similar conditions.

The vinyl ether functionality can also participate in "click" type reactions, such as thiol-ene additions and acetal formation with alcohols, providing efficient pathways for post-polymerization modification. researchgate.net

Dual-Functional Reactivity and Chemoselectivity in Cascade Reactions

This compound, also known as vinyl glycidyl (B131873) ether (VGE), is a bifunctional monomer containing both a highly reactive oxirane (epoxide) ring and a vinyl ether group. This unique structure allows for complex reaction pathways, particularly in cascade reactions where the two functional groups can be manipulated to react selectively or sequentially. The differing reactivity of the electron-rich vinyl ether double bond and the strained three-membered oxirane ring under various catalytic conditions is the basis for its chemoselective behavior, making it a valuable building block in polymer science and organic synthesis.

The primary mode of polymerization for this compound is through cationic mechanisms. mdpi.comtandfonline.com In cationic polymerization, the choice of initiator and reaction conditions plays a crucial role in determining which functional group reacts preferentially. This chemoselectivity is fundamental to designing polymers with specific architectures, such as those with pendant reactive groups. For instance, cationic ring-opening polymerization (CROP) can be initiated to selectively target the oxirane ring. mdpi.com This process typically involves the use of Brønsted acids or Lewis acids as initiators. mdpi.com The initiation step involves the protonation or coordination of the Lewis acid to the oxygen atom of the oxirane, followed by nucleophilic attack by another monomer molecule, leading to ring-opening and chain propagation. Under these conditions, the vinyl ether group can remain intact along the resulting polyether backbone.

Conversely, conditions can be tailored to favor the polymerization of the vinyl ether group. The vinyl ether moiety is highly susceptible to cationic polymerization due to the stabilizing effect of the adjacent oxygen atom on the propagating carbocation. This allows for the formation of a polymer backbone through the vinyl groups, leaving the oxirane rings as pendant functionalities. These pendant epoxide groups can then be utilized in subsequent crosslinking reactions or further functionalization.

The ability to control the reactivity of these two groups enables the design of sophisticated cascade reactions. A cascade process, also known as a domino or tandem reaction, involves two or more sequential transformations in a single pot, which streamlines synthesis and improves efficiency. acs.org In the context of this compound, a typical cascade could involve the initial cationic ring-opening polymerization of the epoxide, followed by a subsequent reaction involving the pendant vinyl ether groups. This approach has been used to create functional polyethers with highly reactive side chains. researchgate.net For example, copolymers of this compound and ethylene (B1197577) oxide have been synthesized to produce materials where the vinyl ether moieties can undergo further "click-type" modifications, such as acetalization or thiol-ene reactions. researchgate.net

Research into the polymerization of vinyloxirane derivatives has explored various initiators and conditions to control the reaction pathway. Studies have shown that the structure of the resulting polymer is highly dependent on the initiator used. researchgate.net The selective cleavage of carbon-oxygen bonds in functionalized oxasilaspirocycles using photoacid generators is an example of controlled cationic ring-opening, which highlights the precision achievable in such systems. mdpi.com

The following table summarizes the general principles of chemoselectivity in the cationic polymerization of this compound based on typical reaction parameters.

Target Functionality Typical Initiator/Catalyst Favored Reaction Type Resulting Structure Potential Subsequent Reaction
Oxirane RingLewis Acids (e.g., BF₃OEt₂, PF₅), Brønsted AcidsCationic Ring-Opening Polymerization (CROP)Polyether backbone with pendant vinyl ether groups. mdpi.comPolymerization or crosslinking via vinyl ether groups.
Vinyl Ether GroupCationic Initiators (under specific conditions)Cationic Vinyl PolymerizationPoly(vinyl ether) backbone with pendant oxirane rings.Ring-opening of pendant oxirane rings for crosslinking or functionalization.
Both Groups (Cascade)Photoacid Generators, Dual-Action CatalystsSequential or Simultaneous PolymerizationCrosslinked network or hyperbranched polymers. mdpi.comresearchgate.netN/A

This dual reactivity allows this compound to serve as a versatile monomer for creating advanced polymer architectures. The ability to selectively polymerize one functional group while preserving the other for subsequent transformations is key to its utility in developing materials with tailored properties, such as hydrogels, coatings, and adhesives. researchgate.net

Polymerization Science of Vinyloxy Methyl Oxirane

Cationic Polymerization Investigations

The cationic polymerization of [(vinyloxy)methyl]oxirane can proceed via two main pathways: the ring-opening polymerization of the oxirane group and the polymerization of the vinyl ether group. The much higher reactivity of the vinyl ether group compared to the oxirane ring in cationic polymerization often allows for selective polymerization of the vinyl ether functionality, leaving the oxirane ring intact for subsequent reactions or functionalization. coatingsworld.com

Mechanism and Kinetics of Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization where a cationic initiator transfers a charge to a cyclic monomer, which then becomes reactive and propagates. wikipedia.org For heterocyclic monomers like oxiranes, the reactivity is largely influenced by the ring strain. wikipedia.org The polymerization of the oxirane ring in this compound proceeds through a CROP mechanism, typically initiated by a Lewis acid. vulcanchem.com

The general mechanism for CROP involves initiation, propagation, and termination steps. wikipedia.org Initiation typically occurs through the reaction of a Brønsted or Lewis acid with the monomer. mdpi.com The propagation step involves the nucleophilic attack of a monomer on the active cationic center of the growing polymer chain. mdpi.com

Lewis acids are frequently employed as catalysts or initiators for CROP. mdpi.com Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in various polymerization reactions, including the CROP of oxiranes. vulcanchem.comfscichem.com It is known to initiate the polymerization of heterocyclic monomers. mdpi.com In the context of this compound, BF₃·OEt₂ can initiate the ring-opening of the oxirane, leading to the formation of polyether chains with pendant vinyl groups. vulcanchem.com

The initiation process with BF₃·OEt₂ can be complex and may require a co-initiator, such as water or an alcohol, to generate the initiating protic acid. d-nb.info The BF₃·OEt₂ complex itself can react with the monomer to form an oxonium ion, which then initiates the polymerization. d-nb.inforesearchgate.net The polymerization proceeds via an active-chain-end mechanism where the growing chain has a cationic center. mdpi.comd-nb.info

The catalytic activity of different Lewis acids can vary significantly. For instance, while BF₃·OEt₂ can effectively initiate polymerization, other Lewis acids like SnCl₄ may not be as effective for certain cyclic ethers. researchgate.net The choice of Lewis acid can also influence the stereochemistry of the resulting polymer. researchgate.net

Table 1: Lewis Acids in Cationic Polymerization
Lewis AcidCommon Applications in Cationic PolymerizationReference
Boron trifluoride diethyl etherate (BF₃·OEt₂)Initiation of CROP of oxiranes and other heterocycles. vulcanchem.comfscichem.com
Tin(IV) chloride (SnCl₄)Used in living cationic polymerization of various monomers. acs.org
Ethylaluminum sesquichloride (EASC)Co-initiator in living cationic polymerization of vinyl ethers. coatingsworld.com
Titanium(IV) chloride (TiCl₄)Used in living cationic polymerization of isobutene. acs.org

Achieving controlled initiation and propagation is crucial for synthesizing polymers with well-defined properties. In cationic polymerization, this is often challenging due to side reactions like chain transfer and termination. acs.org The kinetics of CROP can be complex and are influenced by factors such as the monomer concentration, initiator concentration, temperature, and solvent. beilstein-journals.org

For a living polymerization, where chain-breaking reactions are absent, the rate of polymerization is first order with respect to both the monomer and the initiator concentration. beilstein-journals.org The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, and the molecular weight distribution is typically narrow. acs.org

The kinetics of the cationic polymerization of vinyl ethers have been studied using techniques like real-time FTIR, which allows for monitoring the disappearance of the vinyl ether functionality. rsc.org Such studies provide insights into the rate of polymerization and the factors that influence it. rsc.org

Role of Lewis Acid Catalysts (e.g., BF₃·OEt₂)

Living Cationic Polymerization Strategies

Living cationic polymerization offers a powerful method for synthesizing polymers with precisely controlled architectures, molecular weights, and narrow molecular weight distributions (polydispersity index, PDI, close to 1.0). coatingsworld.comacs.org This control is achieved by eliminating or suppressing chain-transfer and termination reactions. acs.org

The development of living cationic polymerization systems has enabled the synthesis of a wide range of well-defined polymers, including block copolymers and star-shaped polymers. acs.org A key strategy to achieve living polymerization is the stabilization of the propagating carbocation. coatingsworld.com This can be accomplished through the use of a suitable initiator/co-initiator system, the addition of a Lewis base, and the appropriate choice of solvent and temperature. coatingsworld.com

For vinyl ethers, initiating systems such as the combination of an adduct of a vinyl ether with a carboxylic acid and a Lewis acid like ethylaluminum sesquichloride have been used to achieve living polymerization. coatingsworld.com In such systems, an equilibrium exists between dormant and active species, which helps to control the reactivity of the propagating chain end. coatingsworld.com The addition of a Lewis base can further stabilize the carbocation. coatingsworld.com

The molecular weight of the polymer can be controlled by the monomer-to-initiator ratio, and the resulting polymers typically exhibit narrow molecular weight distributions. acs.org For example, living cationic polymerization of isobutyl vinyl ether has been achieved, yielding polymers with PDIs as low as 1.1. acs.org

Table 2: Examples of Living Cationic Polymerization Systems
MonomerInitiating SystemResulting Polymer PropertiesReference
Isobutyl vinyl etherHI/I₂Narrow MWD acs.org
Vinyl ethersAcetic acid adduct/Ethylaluminum sesquichlorideControlled molecular weight, narrow MWD coatingsworld.com
IsobuteneCumyl chloride/BCl₃Relatively narrow MWD (1.3-1.6) acs.org

Stereoregular polymerization aims to control the stereochemistry of the polymer backbone, leading to materials with specific properties. In cationic polymerization, the stereostructure of the resulting polymer can be influenced by the catalyst, solvent, and polymerization temperature. acs.org

For example, the cationic polymerization of α-methylvinyl isobutyl ether in toluene (B28343) with BF₃·OEt₂ as a catalyst can produce an isotactic polymer. acs.org In contrast, using a more polar solvent can lead to an increase in the syndiotactic structure. acs.org The formation of π-stacked structures has also been observed in the cationic polymerization of certain monomers, indicating a high degree of stereochemical control. researchgate.net

While significant progress has been made in controlling the stereochemistry of vinyl ether polymerization, achieving high levels of stereoregularity in the CROP of substituted oxiranes remains a challenge. The ring-opening can occur at two different positions, leading to a less regular polymer structure. researchgate.net

Control of Polymer Architecture and Molecular Weight Distribution

Photoinitiated and Photocatalyzed Cationic Polymerization

Photoinitiated and photocatalyzed cationic polymerization represents a significant advancement in polymer synthesis, offering spatial and temporal control over the reaction. nih.govsemanticscholar.org This method utilizes light to generate the cationic species necessary to initiate polymerization, providing a rapid and efficient route to polymer formation under mild conditions. semanticscholar.orgnih.gov The use of external stimuli like light allows for precise control over the polymerization process, including reaction rate and polymer structure. nih.gov

Photoinitiator Systems (e.g., Diaryliodonium, Triarylsulfonium)

The cationic polymerization of this compound is commonly initiated by onium salts, with diaryliodonium and triarylsulfonium salts being particularly effective photoinitiators. researchgate.netresearchgate.net These compounds, upon irradiation with UV light, undergo photolysis to generate strong Brønsted acids that can initiate the polymerization of both the vinyl ether and the oxirane functionalities. researchgate.netmdpi.com

The general mechanism for the photolysis of a diaryliodonium salt (Ar₂I⁺X⁻) involves the homolytic or heterolytic cleavage of the carbon-iodine bond to produce a variety of reactive species, including a protic acid (HX) when a hydrogen donor is present. mdpi.com This acid then protonates the monomer, creating a carbocation that initiates the polymer chain growth. Triarylsulfonium salts (Ar₃S⁺X⁻) function similarly, generating a strong acid upon photolysis. researchgate.netmdpi.com

The efficiency of these photoinitiators is influenced by the nature of the counter-anion (X⁻), with weakly nucleophilic anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻) being preferred as they are less likely to terminate the growing polymer chain. google.com

Table 1: Common Photoinitiators for Cationic Polymerization

Photoinitiator ClassExample CompoundActivating Wavelength Range
Diaryliodonium SaltsDiphenyliodonium hexafluoroantimonate200-320 nm mdpi.com
Triarylsulfonium SaltsTriarylsulfonium hexafluorophosphateBelow 350 nm mdpi.com
UV-Induced Curing and Kinetic Studies

UV-induced curing of this compound is a rapid process, often studied using techniques like real-time infrared (RTIR) spectroscopy. researchgate.net This method allows for the monitoring of the disappearance of the characteristic vibrational bands of the vinyl and oxirane groups as polymerization proceeds. researchgate.net Kinetic studies show that the cationic polymerization of vinyl ethers is generally faster than that of epoxides. nih.gov However, in hybrid monomers like this compound, a copolymerization process between the two functional groups can occur. researchgate.net

The rate of polymerization and the final monomer conversion are influenced by several factors, including the intensity of the UV radiation, the concentration and type of photoinitiator, and the viscosity of the formulation. nih.govresearchgate.net An interesting characteristic of cationic photopolymerization is the "dark cure" or "dark polymerization" phenomenon, where the polymerization continues even after the UV light source is removed. nih.gov This is due to the long-lived nature of the propagating cationic species. nih.gov

Table 2: Kinetic Parameters in UV-Induced Cationic Polymerization

ParameterDescriptionInfluence on Polymerization
Rate Constant (k)A measure of the reaction speed.Higher k values indicate faster polymerization. researchgate.net
Reaction Order (m)The exponent of the concentration term in the rate law.Determined experimentally to understand the reaction mechanism. researchgate.net
Monomer ConversionThe percentage of monomer that has polymerized.Affected by UV dose, temperature, and formulation. researchgate.net

Metal-Free Organocatalysis in Cationic Systems

Recent advancements in cationic polymerization have focused on the development of metal-free organocatalytic systems, addressing the demand for polymers free from metal residues, which is crucial for applications in microelectronics and biomedicine. researchgate.netchemrxiv.orgnih.gov These systems offer an alternative to traditional Lewis acid catalysts. nih.govsemanticscholar.org

One promising approach involves the use of confined Brønsted acids, such as imidodiphosphorimidates (IDPis), as catalysts. researchgate.netchemrxiv.org These chiral organocatalysts have demonstrated high efficiency and stereoselectivity in the cationic polymerization of vinyl ethers under metal-free conditions. researchgate.netchemrxiv.org Another metal-free approach utilizes an HCl/diethyl ether or HCl/1,4-dioxane (B91453) initiating system for the living cationic polymerization of various vinyl ethers. acs.org Furthermore, photoinitiated controlled cationic polymerization of vinyl ethers has been achieved using diaryliodonium salts without any metal co-catalysts. rsc.org These methods often allow for polymerization to occur under milder conditions, such as at room temperature and in the open air. nih.govsemanticscholar.org

Influence of External Stimuli on Cationic Polymerization (e.g., Heat, Light, Mechanical Force)

External stimuli play a crucial role in initiating and controlling cationic polymerization, offering precise command over the entire process. nih.govsemanticscholar.org Light, as discussed in the context of photoinitiation, is a primary stimulus that allows for high spatial and temporal control. nih.govsemanticscholar.orgcornell.edu

Heat can also be used to trigger polymerization, often in conjunction with thermally latent initiators. nih.gov In some systems, the polymerization can be auto-accelerated by the heat generated during the reaction, leading to a self-propagating frontal polymerization. mdpi.com

While less common for this compound specifically, mechanical force is another emerging external stimulus in polymer chemistry. Mechanochemistry can be used to activate dormant catalytic species or to directly influence polymer chain growth. The application of these diverse external stimuli opens avenues for creating complex polymer architectures and materials with tailored properties. nih.govsemanticscholar.org

Proton Traps and Co-Lewis Acids in Polymerization Control

Controlling the living nature of cationic polymerization is essential for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org This control is often achieved by managing the concentration and reactivity of the initiating and propagating species.

Proton traps, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), are non-nucleophilic bases used to scavenge protic impurities (like water) that can unintentionally initiate polymerization or cause side reactions. acs.org By removing these stray protons, the initiation becomes more controlled and originates primarily from the intended initiator. acs.org

Co-Lewis acids can be used to modulate the activity of the primary Lewis acid catalyst. The addition of a weaker Lewis acid or a nucleophilic base can form a complex with the growing carbocation or the free Lewis acid, reducing its acidity and suppressing side reactions like chain transfer. google.com For instance, bases like ethyl acetate (B1210297) and 1,4-dioxane are effective in achieving living cationic polymerization of vinyl ethers with various metal halides. acs.org This equilibrium between active and dormant species is a key principle in living cationic polymerization. google.com

Free Radical Polymerization Exploration

While the vinyl ether group is predominantly polymerized via cationic mechanisms due to its electron-rich nature, exploration into its free-radical polymerization has also been undertaken, though it presents challenges. nih.govresearchgate.net Standard free-radical polymerization of vinyl monomers typically involves initiation, propagation, and termination steps, initiated by radicals generated from molecules like benzoyl peroxide or AIBN. pslc.ws

The electron-rich double bond of a vinyl ether is generally not susceptible to homopolymerization via a free-radical mechanism. However, it can undergo free-radical copolymerization with electron-deficient monomers, such as maleates or maleimides. researchgate.netscience.gov This process often occurs through the formation of an electron donor-acceptor (EDA) complex between the two monomers, which then polymerizes. researchgate.net In some cases, this copolymerization can even be initiated by UV irradiation without the need for a photoinitiator. google.com

The oxirane ring, on the other hand, is generally not reactive under free-radical conditions. Its polymerization occurs almost exclusively through ring-opening mechanisms, which can be cationic or anionic. Therefore, in the context of free-radical polymerization of this compound, the reaction would primarily involve the vinyl ether moiety in a copolymerization context, leaving the oxirane ring intact for potential subsequent reactions. coatingsworld.com

Controlled Radical Polymerization of Vinyl Ethers (e.g., RAFT Polymerization)

Ring-Opening Polymerization of Oxirane Moiety

The oxirane ring of this compound is susceptible to ring-opening polymerization (ROP), which can proceed through different mechanisms, including anionic and cationic pathways. mdpi.com This section focuses on the anionic ROP of the oxirane moiety.

Anionic ring-opening polymerization (AROP) of epoxides is a living polymerization process initiated by strong nucleophiles, such as alkoxides. mdpi.comacs.org The polymerization proceeds via the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. This active chain end then attacks another monomer molecule, continuing the polymer chain growth. mdpi.com

The living nature of AROP allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The polymerization of functional epoxide monomers via AROP has been achieved, even in the solid state using mechanochemical methods. nih.gov The mechanism involves the deprotonation of an initiator (like an alcohol) by a strong base to generate the initiating alkoxide. nih.gov

The most common initiators for the anionic ring-opening polymerization of oxiranes are alkali metal alkoxides, such as potassium alkoxides (e.g., potassium t-butoxide, potassium methoxide). acs.orgscite.ainih.gov The activity of these initiators can be significantly enhanced by the addition of activators like crown ethers (e.g., 18-crown-6). acs.orgscite.ai

Crown ethers complex with the alkali metal cation (e.g., K+), effectively separating it from the alkoxide anion. acs.org This "naked" alkoxide is a much more reactive nucleophile, leading to a significant acceleration of the polymerization rate. acs.org The use of crown ethers has enabled the synthesis of high molecular weight polyethers with narrow molecular weight distributions from various epoxides. acs.org

The choice of the specific potassium alkoxide can influence the regioselectivity of the ring-opening. scite.ai For instance, in the polymerization of styrene (B11656) oxide, potassium methoxide (B1231860) activated by 18-crown-6 (B118740) leads to exclusive β-ring opening, while potassium i-propoxide can result in both α and β-opening. scite.ai The initiator system can also influence side reactions, such as chain transfer to the monomer, which can lead to the formation of unsaturated end groups. scite.airesearchgate.net

The table below shows various initiator systems used in the anionic polymerization of propylene (B89431) oxide and their effect on the resulting polymer unsaturation. nih.gov

Initiating SystemUnsaturation (mol %)
t-BuOK-
t-BuOK / t-BuOH (1/3)12.0
t-BuOK / t-BuOH / 18-crown-6 (1/3/2)3.5

Anionic Ring-Opening Polymerization Mechanistics

Regioselectivity of Oxirane Ring Opening

The ring-opening polymerization of epoxides, including this compound, is a critical process that can proceed through either cationic or anionic mechanisms, with the regioselectivity of the ring-opening being highly dependent on the chosen reaction conditions. This selectivity determines the final structure and properties of the resulting polymer.

In general, the ring-opening of unsymmetrical epoxides can occur at two different positions: the α-carbon (the more substituted carbon) or the β-carbon (the less substituted carbon). Under anionic conditions, the reaction typically proceeds via an S\textsubscript{N}2 mechanism. In this case, the nucleophilic attack preferentially occurs at the sterically least hindered β-carbon atom of the oxirane ring. This leads to the formation of a primary alkoxide, which then propagates the polymerization.

Conversely, cationic ring-opening polymerization can exhibit different regioselectivity. Under acidic conditions, the reaction can proceed through a mechanism with S\textsubscript{N}1 character. In this scenario, there is a development of positive charge on the carbon atoms of the epoxide ring in the transition state. The stability of the resulting carbocation plays a crucial role, favoring the cleavage of the Cα-O bond to form a more stabilized secondary carbocation. This results in the nucleophilic attack occurring at the more substituted α-carbon. However, the exact outcome can be influenced by the specific catalyst and reaction conditions employed.

The regioselectivity of the ring-opening of phenyloxirane, a related epoxide, has been studied in detail. In the presence of a potassium salt, the oxirane ring opens exclusively at the α-position. rsc.org In contrast, polymerization of styrene oxide with sodium methoxide resulted in the ring opening almost exclusively in the β-position. rsc.org These examples highlight the sensitivity of regioselectivity to the specific monomer and reaction system.

For this compound, the presence of the vinyloxy group introduces additional electronic and steric factors that can influence the regioselectivity of the ring-opening process.

Stereoselective Epoxide Polymerization

The stereochemistry of the polymer derived from this compound is determined during the ring-opening polymerization of the epoxide. The control over the stereochemistry of the resulting polyether is a significant area of research, as it directly impacts the material's properties, such as its crystallinity and thermal behavior. Stereocontrol in epoxide polymerization can be achieved through two primary mechanisms: chain-end control and enantiomorphic-site control. researchgate.net

In chain-end control , the stereochemistry of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the incoming monomer. researchgate.net This mechanism is often observed in polymerizations initiated with achiral catalysts.

Enantiomorphic-site control , on the other hand, relies on the use of a chiral catalyst. The catalyst's chiral environment influences the selection of one enantiomer of a racemic epoxide mixture or controls the stereochemistry of the ring-opening of a prochiral epoxide. This approach can lead to the formation of isotactic or syndiotactic polymers with high stereoregularity.

A variety of chiral catalysts have been developed for the stereoselective polymerization of epoxides. These often include metal complexes with chiral ligands. For instance, chiral bis(oxazoline)-scandium Lewis acids have been successfully used for the stereoselective cationic polymerization of N-vinylcarbazole, demonstrating the potential of such catalysts to control polymer tacticity. nih.gov Similarly, chiral porous polymers are being explored as platforms for enantioselective catalysis. acs.orgmdpi.com The design of these catalysts often involves creating a chiral pocket around the active site that can effectively discriminate between the different stereoisomers of the monomer or the faces of the epoxide ring. nih.gov

While specific studies on the stereoselective polymerization of this compound are not extensively detailed in the provided context, the general principles of using chiral catalysts to produce stereoregular polyethers are well-established and applicable. The development of suitable chiral catalysts for this compound would enable the synthesis of polymers with controlled tacticity and, consequently, tailored material properties.

Influence of Oxirane Substituent Structure on Polymerizability

The structure of the substituent on the oxirane ring has a profound impact on the monomer's polymerizability and its reactivity in copolymerization reactions. vulcanchem.comcnrs.fr The electronic and steric effects of the substituent influence the stability of the propagating species and the kinetics of the polymerization process.

For this compound, the vinyloxymethyl group acts as a substituent that can affect its reactivity. In cationic polymerization, the reactivity of oxiranes is influenced by their ability to generate a stable carbocation upon ring-opening. Oxiranes with substituents that can stabilize a positive charge are generally more reactive in cationic copolymerizations. osaka-u.ac.jp

Studies on the copolymerization of various substituted oxiranes with vinyl ethers have provided valuable insights into these structure-reactivity relationships. vulcanchem.comcnrs.frrsc.org For instance, the bulkiness of the substituent can play a significant role. Oxiranes with bulkier substituents tend to exhibit lower reactivity in copolymerization. vulcanchem.com This is attributed to steric hindrance, which can impede the approach of the monomer to the propagating chain end.

The electronic nature of the substituent is also a critical factor. Electron-withdrawing substituents, such as an alkoxy group or a chlorine atom, can decrease the reactivity of the oxirane in cationic copolymerization compared to their alkyl-substituted counterparts. cnrs.frrsc.org This is because these groups can destabilize the cationic intermediate formed during polymerization.

The following table summarizes the general influence of substituent effects on the cationic copolymerization of oxiranes with vinyl ethers:

Substituent PropertyEffect on Oxirane Reactivity in Cationic CopolymerizationRationale
Bulkiness Decreases reactivityIncreased steric hindrance impedes monomer approach. vulcanchem.com
Electron-donating Increases reactivityStabilizes the carbocationic intermediate formed during ring-opening. osaka-u.ac.jp
Electron-withdrawing Decreases reactivityDestabilizes the carbocationic intermediate. cnrs.frrsc.org

Copolymerization Strategies and Architectures

Copolymerization with Epoxides and Cyclic Anhydrides (e.g., CO₂ for Polycarbonates)

This compound can be copolymerized with other cyclic monomers, such as epoxides and cyclic anhydrides, to produce a diverse range of polymer structures, including polyethers, polyesters, and polycarbonates. The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides or carbon dioxide (CO₂) is a powerful strategy for synthesizing these materials. frontiersin.orgnih.gov

The copolymerization of epoxides with cyclic anhydrides, such as maleic anhydride (B1165640) or phthalic anhydride, leads to the formation of polyesters. nih.govsci-hub.st This process can be catalyzed by a variety of metal-based catalysts or, more recently, by metal-free organocatalytic systems. sci-hub.st The resulting polyesters can have alternating or random structures depending on the catalyst and reaction conditions. For example, the copolymerization of propylene oxide with maleic anhydride has been achieved using organic Lewis acid-base pairs. sci-hub.st Similarly, the terpolymerization of maleic anhydride oligomer, propylene oxide, and CO₂ can produce cross-linked poly(propylene carbonate). mdpi.com

The copolymerization of epoxides with CO₂ is an attractive route for the synthesis of polycarbonates, offering a way to utilize a renewable and abundant C1 feedstock. frontiersin.org This reaction is typically catalyzed by metal complexes, including those based on zinc, cobalt, and aluminum. frontiersin.org The properties of the resulting polycarbonates can be tuned by the choice of the epoxide comonomer.

While specific examples of the copolymerization of this compound with cyclic anhydrides and CO₂ are not extensively detailed in the provided search results, the general principles of these reactions are well-established. The presence of the vinyl ether group in this compound could offer a handle for further functionalization of the resulting polyesters or polycarbonates.

The following table provides examples of epoxide/cyclic anhydride and epoxide/CO₂ copolymerizations from the literature:

EpoxideComonomerCatalyst SystemResulting Polymer
Propylene OxideMaleic AnhydrideOrganic Lewis acid-base pairsAlternating Polyester (B1180765) sci-hub.st
Propylene OxidePhthalic AnhydrideOrganic Lewis acid-base pairsAlternating Polyester sci-hub.st
Furfuryl Glycidyl (B131873) Ether / Glycidyl Methyl EtherCO₂(R, R)-(salen)-CoCl/PPNClPolycarbonate frontiersin.org
Propylene Oxide / Maleic Anhydride OligomerCO₂ZnGACross-linked Poly(propylene carbonate) mdpi.com

Copolymerization with Diverse Vinyl Monomers

A key feature of this compound is its hybrid structure, containing both an oxirane ring and a vinyl ether group. This allows for its participation in copolymerization with a variety of vinyl monomers through different polymerization mechanisms. The concurrent cationic vinyl-addition and ring-opening copolymerization of vinyl ethers and oxiranes is a particularly interesting strategy. rsc.orgosaka-u.ac.jposaka-u.ac.jp

In this type of copolymerization, a cationic initiator can initiate the polymerization of either the vinyl ether or the oxirane. The propagating species can then "cross over" to react with the other type of monomer. osaka-u.ac.jp For this to occur efficiently, the generation of a carbocation from the ring-opening of the oxirane-derived oxonium ion is crucial. osaka-u.ac.jp This allows the polymerization to switch from a ring-opening mechanism to a vinyl-addition mechanism.

The success of this concurrent copolymerization is highly dependent on the relative reactivities of the monomers and the stability of the propagating species. rsc.orgosaka-u.ac.jprsc.orgosaka-u.ac.jp For instance, the copolymerization of isopropyl vinyl ether and isobutylene (B52900) oxide has been successfully achieved using B(C₆F₅)₃ as a catalyst. researchgate.net The choice of solvent and the presence of weak Lewis bases can also be used to control the frequency of crossover reactions. rsc.org

The vinyloxy group of this compound can also participate in radical copolymerization. For example, copolymers of methyl vinyl ether and maleic anhydride have been synthesized via radical polymerization. google.comacademax.comsigmaaldrich.com This suggests that this compound could be copolymerized with monomers like maleic anhydride through a radical mechanism, leading to alternating copolymers.

The ability to copolymerize with a diverse range of vinyl monomers opens up possibilities for creating copolymers with a wide array of properties and functionalities.

Block Copolymer and Graft Copolymer Synthesis

The unique structure of this compound also makes it a valuable monomer for the synthesis of more complex polymer architectures, such as block and graft copolymers. These structures can be achieved through various controlled polymerization techniques.

Block Copolymers can be synthesized by the sequential addition of monomers in a living polymerization process. For example, living cationic polymerization of vinyl ethers can be used to create well-defined poly(vinyl ether) blocks, to which a second monomer can be added to grow another block. nih.gov The synthesis of block copolymers of poly(methyl methacrylate) with polystyrene has been achieved through addition-fragmentation chain transfer (AFCT) polymerization. rsc.orgrsc.org Similarly, it is conceivable to synthesize block copolymers containing a poly(this compound) segment by first polymerizing the oxirane ring via a living ring-opening polymerization, followed by the addition of a second monomer. The synthesis of diblock copolymers has been demonstrated through the sequential monomer addition in the cationic copolymerization of vinyl ethers and cyclic thioacetals. nih.gov

Graft Copolymers can be prepared by "grafting-from," "grafting-to," or "grafting-through" methods.

In the "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of a second monomer, forming the grafts. For instance, poly(ethylene oxide)-g-[poly(ethylene oxide)-b-poly(ε-caprolactone)] has been synthesized by using a poly(ethylene oxide) macroinitiator with pendant hydroxyl groups to initiate the ring-opening polymerization of ethylene (B1197577) oxide and then ε-caprolactone. rsc.org A polymer containing pendant this compound units could be used as a macroinitiator for the polymerization of other monomers from the oxirane ring.

The "grafting-to" method involves attaching pre-formed polymer chains (the grafts) to a polymer backbone. For example, polymers with pendant epoxide groups can be reacted with functionalized polymer chains to form graft copolymers. The direct grafting of poly(N-isopropylacrylamide) to graphene oxide has been achieved by the reaction of a thiol-terminated polymer with the epoxide groups on the graphene oxide surface. rsc.org

The "grafting-through" approach involves the copolymerization of a macromonomer (a polymer chain with a polymerizable group at one end) with other monomers. A poly(this compound) chain with a polymerizable end-group could be used as a macromonomer in this way.

The synthesis of poly(vinyl alcohol) graft copolymers with well-controlled poly(vinyl ether) grafts has also been reported, demonstrating the feasibility of creating such complex architectures. researchgate.net

The following table provides examples of different strategies for synthesizing block and graft copolymers that could be adapted for use with this compound:

Copolymer ArchitectureSynthesis StrategyExample System
Block Copolymer Sequential Living Cationic PolymerizationPoly(vinyl ether)s nih.gov
Block Copolymer Addition-Fragmentation Chain Transfer (AFCT)PMMA-b-Polystyrene rsc.orgrsc.org
Graft Copolymer "Grafting-from"PEO-g-(PEO-b-PCL) rsc.org
Graft Copolymer "Grafting-to"Poly(N-isopropylacrylamide) grafted to graphene oxide rsc.org
Graft Copolymer Living Cationic PolymerizationPoly(vinyl alcohol)-g-Poly(vinyl ether) researchgate.net

Simultaneous Polymerization of Both Functional Groups

The molecule this compound is a classic example of a dual-functional or hybrid monomer, containing both a vinyl ether and an oxirane (epoxide) group. lookchem.commdpi.com This unique structure allows for the simultaneous polymerization of both functional groups, typically through a cationic mechanism, as both moieties are susceptible to polymerization by cationic initiators. google.comnih.gov The ability to polymerize both groups concurrently opens pathways to complex polymer architectures that combine the properties of polyethers (from the oxirane ring-opening) and polyacetals (from the vinyl ether polymerization).

The primary challenge and area of research in this process is managing the different reactivities of the vinyl ether and the oxirane functionalities. nih.gov In cationic polymerization, vinyl ether monomers are generally more reactive than epoxides. nih.gov This higher reactivity is attributed to the electron-rich nature of the carbon-carbon double bond and the resonance stabilization of the resulting carbocation during propagation. nih.gov Consequently, in a direct copolymerization, the vinyl ether group tends to polymerize faster. google.com

The process is often initiated by photo-generated acids from cationic photoinitiators, especially in applications like UV curing. google.comresearchgate.net The mechanism involves the initiation of two different types of polymer chains. The acid catalyst can protonate the oxygen of the oxirane ring, leading to ring-opening polymerization, or it can add to the vinyl ether double bond, initiating vinyl-addition polymerization. osaka-u.ac.jp This creates a system where two modes of propagation occur simultaneously.

A key feature of this system is the occurrence of "crossover" reactions, where a propagating chain end of one type initiates the polymerization of the other monomer type. rsc.org For instance, a growing poly(vinyl ether) carbocation can react with an oxirane monomer, initiating its ring-opening polymerization, and vice-versa. The efficiency of these crossover reactions is crucial in determining the final polymer structure, whether it be a random or block-like copolymer. rsc.org The structure of the oxirane and the specific vinyl ether can be tailored to control these reactions. Studies have shown that the bulkiness of substituents on the oxirane ring affects its reactivity and incorporation into the copolymer chain. osaka-u.ac.jp For example, copolymerization of various 2,2-dialkyl-substituted oxiranes with isopropyl vinyl ether showed that oxiranes with bulkier substituents had lower reactivity. osaka-u.ac.jp

Research into the copolymerization of vinyl ethers and oxiranes demonstrates that the choice of monomers is critical. For oxiranes with electron-withdrawing substituents, which have lower reactivity, a less reactive vinyl ether is required to achieve efficient copolymerization and crossover. rsc.org This strategic pairing allows for the synthesis of copolymers with controlled molecular weights and compositions. rsc.org

The resulting materials are often crosslinked networks, particularly when multifunctional monomers are included. nih.govresearchgate.net These networks benefit from the combined properties of both polymer types, such as the good mechanical and adhesion properties of epoxy resins and the fast curing rates associated with vinyl ethers. google.comnih.gov

Research Findings on Vinyl Ether and Epoxide Copolymerization

Detailed studies have investigated the kinetics and outcomes of the simultaneous polymerization of vinyl ether and epoxide groups under various conditions. The following table summarizes key findings from photoinduced cationic polymerization studies, which are a common method for curing these systems.

System Components Initiator System Key Findings Monomer Conversion Reference
Perfluoropolyalkylether (PFPAE) with vinyl ether end-groups + Trimethylolpropane trivinyl etherCationic PhotoinitiatorVinyl ether systems showed higher reactivity and conversion compared to analogous epoxy systems. This is attributed to the electron-rich double bond and lower glass transition temperature (Tg) of the resulting polymer, which reduces vitrification effects.~80% for vinyl ether copolymers nih.gov
Perfluoropolyalkylether (PFPAE) with epoxide end-groups + Trimethylolpropane triglycidyl etherCationic PhotoinitiatorLower conversion rates compared to vinyl ethers. Vitrification of the network at a lower conversion stage limited further reaction.~70% for epoxy copolymers nih.gov
Vinyl ether functionalized compounds + Epoxy functionalized compoundsCationic Photoinitiator (e.g., onium salts)Formulations are suitable for stereolithography. The faster curing of vinyl ethers provides good "green strength," while the epoxy component contributes to the final properties of the cured polymer.Not specified, focus on application google.com
Ethyl VE (EVE) + 2-ethylhexyl β-methylglycidyl ether (EHMGE)Cationic InitiatorSuccessful copolymerization was achieved by matching the reactivity of the less reactive VE with the substituted oxirane, enabling efficient crossover reactions.Resulted in a copolymer with Mn of 7.5 x 10³ rsc.org
Isopropyl vinyl ether + 2,2-dialkyl-substituted oxiranesAcid CatalystThe reactivity of the oxirane decreased as the bulkiness of the alkyl substituents increased, affecting its incorporation into the copolymer.Varies with oxirane structure osaka-u.ac.jp

Functionalization and Derivatization Studies of Vinyloxy Methyl Oxirane

Post-Polymerization Modification Chemistries

The presence of pendant vinyl ether groups along a polymer backbone provides a versatile platform for a variety of post-polymerization modification reactions. These reactions, often characterized as "click" chemistry, are typically high-yielding, efficient, and proceed under mild conditions. epfl.chresearchgate.netresearchgate.net

The vinyl ether moieties on polymers derived from [(vinyloxy)methyl]oxirane can readily undergo acetalization with alcohols in the presence of an acid catalyst. epfl.chresearchgate.netrsc.org This reaction is a form of "click" chemistry, offering a straightforward method for attaching molecules containing hydroxyl groups to the polymer chain. researchgate.net A key feature of the resulting acetal (B89532) linkages is their susceptibility to cleavage under acidic conditions, a property that is highly desirable for applications such as the controlled release of therapeutic agents. epfl.chresearchgate.net

For instance, studies on polycarbonates with pendant vinyl ether groups have demonstrated successful acetalization with model hydroxyl compounds like 4-methylbenzyl alcohol. researchgate.net While quantitative conversion is not always achieved—one study reported a maximum of 42% acetal formation—the resulting amphiphilic block copolymers can self-assemble into nanostructures in aqueous environments. researchgate.net The rate of acetal cleavage can be controlled by adjusting the pH, highlighting the potential for creating pH-responsive materials. researchgate.net

Table 1: Acetalization Reaction Parameters

Polymer Backbone Reactant Catalyst Key Finding Reference
Poly(ethylene glycol)-based polyether Model Alcohols Acid Quantitative conversion, acid-labile bond formation epfl.chresearchgate.net

This table illustrates the conditions and outcomes of acetalization reactions on polymers with pendant vinyl ether groups.

In addition to alcohols, thiols can also react with the pendant vinyl ether groups on polymers derived from this compound. These reactions can proceed via two main pathways: thio-acetalization and thiol-ene reactions. researchgate.netrsc.org

Thio-acetalization is analogous to acetalization, occurring under acidic catalysis to form thioacetal linkages. researchgate.netrsc.org This provides another route to functionalize the polymer, although some studies have reported relatively low conversion rates for this reaction. rsc.org

The thiol-ene reaction , on the other hand, is a highly efficient and widely used "click" reaction that proceeds via a radical-mediated mechanism. wikipedia.org This reaction involves the addition of a thiol across the vinyl double bond, forming a stable thioether linkage. wikipedia.orgrsc.org It can be initiated by light (photo-initiation) or heat with a radical initiator. wikipedia.org A significant advantage of the thiol-ene reaction is its high efficiency, often resulting in quantitative conversion. epfl.chresearchgate.net This method prevents cross-linking, which can be an issue with other types of double bond reactions. epfl.chresearchgate.net

The anti-Markovnikov addition of the thiol to the alkene is a characteristic feature of this reaction. wikipedia.org The versatility of the thiol-ene reaction allows for the introduction of a wide range of functionalities, as numerous thiol-containing compounds are commercially available or can be readily synthesized. cambridge.org For example, this reaction has been used to introduce carboxylic acid groups onto a polymer backbone, thereby imparting pH-responsive behavior. rsc.org

Table 2: Thiol-Based Modification Reactions

Reaction Type Reactant Catalyst/Initiator Key Feature Reference
Thio-acetalization 4-Methylbenzyl Mercaptan p-Toluenesulfonic acid (PTSA) Forms thioacetal linkage, lower conversion reported researchgate.netrsc.org

This table compares the key aspects of thio-acetalization and thiol-ene reactions for modifying polymers with pendant vinyl ether groups.

Acetalization Reactions

Synthesis of Functionalized Polymeric Materials

The ability to perform post-polymerization modifications on polymers of this compound opens up pathways to a vast library of functionalized materials. d-nb.info By starting with a common polymer backbone, a multitude of different properties can be introduced through derivatization.

The primary strategy for creating functionalized polymers from this compound involves first synthesizing a polymer with pendant vinyl ether groups. researchgate.netrsc.org These vinyl groups serve as reactive handles for subsequent modification. The initial polymerization can be achieved through various methods, including anionic or cationic ring-opening polymerization of the epoxide ring, which leaves the vinyl ether group intact. google.comrsc.org

Copolymerization of this compound with other monomers, such as ethylene (B1197577) oxide, allows for the synthesis of copolymers with a controlled density of reactive vinyl ether units along the polymer chain. epfl.chresearchgate.netrsc.org This control over the comonomer ratio is crucial for tuning the properties of the final functionalized material. rsc.org Once the base polymer is synthesized, the pendant vinyl groups can be converted to other functionalities using the chemistries described in section 5.1. For example, the thiol-ene reaction can be used to introduce groups that impart specific responsiveness, such as pH or redox sensitivity. rsc.org

Derivatization through post-polymerization modification is a powerful tool for tailoring the bulk and surface properties of polymers. researchgate.netrsc.org By carefully selecting the functional groups to be introduced, properties such as solubility, thermal stability, mechanical strength, and biocompatibility can be precisely controlled. rsc.orgmdpi.commpg.de

For example, the introduction of hydrophilic groups, such as oligo(ethylene glycol) chains, can enhance the water solubility of the polymer. researchgate.net Conversely, the incorporation of hydrophobic moieties can be used to induce thermoresponsive behavior, where the polymer exhibits a lower critical solution temperature (LCST) in aqueous solutions. mpg.de This has been demonstrated in copolymers where the cloud point temperature could be tuned by adjusting the ratio of hydrophobic and hydrophilic units. mpg.de

Furthermore, the introduction of charged groups via derivatization can be used to create polyelectrolytes or materials that respond to changes in pH. rsc.org The mechanical properties of polymers can also be significantly altered; for instance, by introducing groups that can form strong intermolecular interactions like hydrogen bonds, the Young's modulus and tensile strength of the material can be increased. rsc.org This ability to fine-tune a wide range of properties makes these functionalized polymers attractive for advanced applications in fields like biomedicine and materials science. d-nb.inforsc.org

Incorporation of Pendant Reactive Groups

Development of Novel Monomer Derivatives with Specific Functionalities

An alternative approach to creating functional polymers is to first synthesize novel monomer derivatives from this compound and then polymerize them. This strategy allows for the incorporation of functionalities that might not be compatible with the conditions of post-polymerization modification.

Research has focused on synthesizing derivatives of this compound where the vinyl or glycidyl (B131873) group is modified to contain other functional moieties. For example, by reacting the hydroxyl group of a precursor alcohol with other chemical entities before the introduction of the vinyl ether or epoxide, a wide variety of functional monomers can be created. researchgate.net

One area of exploration is the synthesis of vinyl ether monomers containing ester groups, such as 4-(vinyloxymethyl)cyclohexylmethyl benzoate. google.com Another example is the synthesis of monomers with longer ether chains between the vinyl and oxirane groups, like 2-((2-(vinyloxy)ethoxy)methyl)oxirane. researchgate.net These modifications can influence the physical properties of the resulting polymers, such as their flexibility and solubility. The development of such specialized monomers expands the range of possible polymer architectures and properties that can be achieved, enabling the creation of materials for highly specific and demanding applications. researchgate.net

Advanced Applications in Polymer and Materials Science

High-Performance Coatings and Adhesives

The unique structure of [(Vinyloxy)methyl]oxirane makes it a significant component in the formulation of high-performance coatings and adhesives. Its ability to undergo multiple curing pathways contributes to the development of cross-linked networks with enhanced durability, adhesion, and chemical resistance. lookchem.compolysciences.com

In coating applications, glycidyl (B131873) ethers are known to improve the flexibility and durability of epoxy-based systems. polysciences.com The incorporation of this compound can act as a reactive diluent in epoxy resin formulations, reducing viscosity for easier application without significantly compromising the thermomechanical properties of the cured coating. nih.gov Research into vinyl ether/oxirane-based resin systems has demonstrated their effectiveness in photocurable applications. researchgate.net Cationic photopolymerization of these systems, often initiated by diaryliodonium salts, shows that the presence of the vinyl ether group can enhance the polymerization rate of the epoxide, leading to rapid curing under UV light—a desirable characteristic for industrial coating processes. researchgate.netcnrs.fr

In the field of adhesives, the dual functionality is again advantageous. The epoxide group can form strong bonds with various substrates through ring-opening reactions, while the vinyl ether group can participate in creating a robust polymer backbone. lookchem.comcnrs.fr This leads to adhesives with superior bond strength and thermal stability. polysciences.com For instance, studies on UV-curable epoxy resins for packaging have shown that cationic polymerization of resins containing epoxide and other functional groups like polyols results in minimal volume shrinkage and high adhesion strength, critical properties for electronic and optical applications. cnrs.fr

Table 1: Reactivity of Vinyl Ethers (VEs) in Homopolymerization and Copolymerization with Dioxirane/Polyol Systems (Visible Light Curing)
Vinyl Ether MonomerRelative Reactivity Rank (Homopolymerization)Relative Reactivity Rank (in UVR 6105/PTHF)
Glycidyl vinyl ether (GVE)71
Tri(ethylene glycol) divinyl ether (TEGDVE)12
Cyclohexanedimethanol divinyl ether (CHDMDVE)53
1,4-Butanediol vinyl ether (BDVE)64
Di(ethylene glycol) divinyl ether (DEGDVE)36 (tie)
1,6-Hexanediol divinyl ether (HDDVE)46 (tie)

Composite Materials Development

This compound and related compounds are valuable in the development of the polymer matrix for composite materials. Glycidyl ethers are used to strengthen fiber-reinforced composites for structural applications. polysciences.com The matrix plays a crucial role in transferring stress between the reinforcing fibers (such as glass or carbon fibers) and protecting them from environmental degradation.

The dual-curing capability of this compound allows for the formation of a highly cross-linked, rigid polymer matrix. This enhances the mechanical properties of the final composite, such as its tensile and flexural strength. mdpi.com Binders based on epoxy resins, such as those derived from diglycidyl ether of bisphenol A (DGEBA), are used to hold fiber reinforcements together during manufacturing processes like liquid composite molding. mdpi.com The use of vinyl ester or acrylic resins with multiple reactive groups as binders can also improve properties like peel strength and toughness in the final composite. mdpi.com

Furthermore, furan-based glycidyl ethers have been specifically identified for the manufacture of composite materials, highlighting the utility of the glycidyl ether structure in this field. google.com The development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical integrity of thermosets, has also been applied to fiber-reinforced composites, showcasing advanced material design possibilities. researchgate.net

Specialty Polymeric Resins (e.g., Epoxy Resins, Polyurethanes, Polyesters)

This compound serves as a key monomer for producing a variety of specialty polymers, including epoxy resins, polyurethanes, and polyesters. lookchem.com Its ability to be incorporated into different polymer backbones allows for the fine-tuning of material properties.

Epoxy Resins: The oxirane group is the defining feature of epoxy resins. google.com this compound can be homopolymerized or copolymerized with other epoxides to form epoxy resins. researchgate.net Its vinyl ether group can remain as a pendant group for subsequent modification or can be polymerized in a dual-curing system. This is particularly useful in applications requiring staged curing processes.

Polyurethanes: Polyurethanes are typically formed from the reaction of polyols and isocyanates. Polyols can be synthesized from the ring-opening polymerization of epoxides. Polymers derived from glycidyl ethers can be converted into polyols, which are then reacted to form polyurethane networks. coatingsworld.com For example, bio-based poly(vinyl ether)s have been epoxidized and subsequently converted to polyols for polyurethane synthesis. coatingsworld.com

Polyesters: While a less direct application, the functional groups of this compound can be chemically transformed to participate in polyesterification. The epoxide ring can be opened to form a diol, which can then react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains.

Living cationic polymerization is a key technique for synthesizing well-defined polymers from vinyl ethers, allowing for precise control over molecular weight and architecture, which is crucial for high-performance specialty resins. acs.org

Functional Materials for Emerging Technologies

The unique chemical nature of this compound enables its use in creating functional materials for next-generation technologies, from optical devices to smart, responsive systems.

In the field of optical materials, transparency and a controllable refractive index are paramount. Polymers containing both vinyl ether and glycidyl ether functionalities have been developed for applications such as encapsulating light-emitting diodes (LEDs) and fabricating optical components. google.com It has been noted that replacing some glycidyl ether groups with vinyl ether functionality can improve transparency in the ultraviolet (UV) spectrum, a critical feature for deep UV applications. google.com

UV-curable epoxy resins are widely used to fabricate optical waveguides, which are structures that guide light. ntt-at.com The fabrication process can involve methods like direct exposure through a photomask or reactive ion etching (RIE). ntt-at.com The low viscosity and rapid curing of resins containing monomers like this compound are advantageous for these precision fabrication techniques. The ability to create polymers with excellent light transmission and tunable refractive indices makes them suitable for core or cladding layers in waveguide structures. ntt-at.com

One of the most researched areas for polymers derived from glycidyl ethers is in the creation of "smart" or responsive systems. Poly(glycidyl ether)s can exhibit thermoresponsive behavior in aqueous solutions, meaning their solubility changes dramatically with temperature. mdpi.comfu-berlin.de This is typically characterized by a Lower Critical Solution Temperature (LCST), above which the polymer becomes insoluble and precipitates from the solution. mdpi.com

For example, poly(ethyl glycidyl ether) (PEGE), which is structurally similar to the polymer of this compound but without the pendant vinyl group, shows an LCST of 14.6°C. mdpi.com Research has shown that the LCST can be precisely tuned by copolymerizing different glycidyl ether monomers. mdpi.comresearchgate.net For instance, copolymerizing ethyl glycidyl ether (EGE) with the more hydrophilic glycidyl methyl ether (GME) can raise the transition temperature to fall within a physiologically relevant range, opening up applications in biotechnology and medicine. mdpi.comresearchgate.net The ability to control this phase transition by adjusting copolymer composition, architecture (block vs. random), and molecular weight is a key finding. mdpi.comresearchgate.net

Table 2: Cloud Point Temperatures (Tcp) of Thermoresponsive Poly(glycidyl ether) Homopolymers
PolymerAbbreviationCloud Point (Tcp) in Water (°C)
Poly(ethyl glycidyl ether)PEGE14.6
Poly(ethoxyethyl glycidyl ether)PEEGE40.0
Poly(glycidyl methyl ether)PGME57.7

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient technique for producing block copolymer nanoparticles with various morphologies (e.g., spheres, worms, vesicles) directly in a solution. acs.org The process involves chain-extending a soluble polymer block with a second monomer that, upon polymerization, becomes insoluble, triggering in-situ self-assembly. acs.org

While this compound itself is not a commonly cited monomer in PISA literature, monomers with its constituent functionalities—vinyl ethers and glycidyl groups (like glycidyl methacrylate)—are utilized in PISA formulations. researchgate.netrsc.orgchemrxiv.org For example, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization of vinyl ethers has been achieved, and the resulting polymers can be used as stabilizer blocks in PISA. researchgate.net More commonly, glycidyl methacrylate (B99206) is used as a core-forming monomer to introduce reactive epoxy handles into the nanoparticle core, which can be used for subsequent cross-linking or functionalization. rsc.orgchemrxiv.org The dual reactivity of this compound presents an intriguing, albeit complex, potential for one-pot synthesis of functional, cross-linkable nanoparticles via PISA, where one functional group drives the assembly while the other is available for post-assembly modification.

Computational and Theoretical Investigations of Vinyloxy Methyl Oxirane

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of [(Vinyloxy)methyl]oxirane. These studies provide insights into how the molecule behaves in chemical reactions by mapping its electron density, identifying reactive sites, and calculating fundamental properties like orbital energies.

Detailed DFT calculations reveal the distribution of electron density across the molecule. The oxygen atoms in both the ether linkage and the oxirane ring create regions of high electron density, making them susceptible to electrophilic attack. Conversely, theoretical analyses have shown that the carbons of the three-membered oxirane ring are typically regions of lower electron density, marking them as the primary sites for nucleophilic attack, which is a crucial step in ring-opening polymerization. google.com

The reactivity of the two distinct functional groups—the vinyl ether and the oxirane—can be compared using computational models. Studies on similar vinyl ether compounds show that the double bond is electron-rich, making it highly susceptible to cationic polymerization. mdpi.com The mechanism for cationic polymerization of vinyl ethers in aqueous media has been systematically studied using DFT, which helped to elucidate the competition between water and alcohol in the initiation step. mdpi.com For the oxirane group, quantum chemical calculations on related epoxides, like 2-(chloromethyl)oxirane, have been used to investigate the mechanism of ring-opening reactions. These studies confirm that the process proceeds via an SN2-like mechanism, and the activation parameters can be calculated to quantify the energy barriers involved. researchgate.netresearchgate.net

Computational MethodAnalyzed SystemKey FindingsReference
DFT (B3LYP)Cationic Polymerization of Vinyl EthersInvestigated the competition between H₂O and alcohol in the initiation complex with B(C₆F₅)₃. mdpi.com
DFTRing-opening of 2-(chloromethyl)oxiraneAnalyzed transition state geometries and activation parameters, confirming an SN2-like mechanism. researchgate.net
DFT (B3LYP/cc-pVQZ)Reactivity of Allyl MercaptanCalculated thermodynamic and chemical activity descriptors (HOMO, LUMO, etc.) to assess radical scavenging potential. nih.gov
DFT (AM1)Cationic Homopolymerization of Vinyl EthersCalculated activation enthalpies (ranging from 0.0 to 15 kcal/mol) and exothermic heats of reaction. researchgate.net

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of polymerization in a virtual environment. mdpi.com By modeling the interactions of individual atoms and molecules over time, MD simulations provide unparalleled insights into polymer chain growth, structure formation, and the influence of the surrounding environment on these processes. researchgate.netnih.gov

All-atom MD simulations have been successfully employed to study the behavior of poly(glycidyl ether)s (PGEs) in aqueous solutions. mdpi.comnih.gov In a typical setup, a solvated polymer is placed in a cubic simulation box with water molecules, and the system's evolution is tracked over nanoseconds. mdpi.com These simulations focus on understanding the thermal responses of the polymer chains, including their extension, the formation and breaking of hydrogen bonds (both within the polymer and between the polymer and water), and the structure of water-solvation shells around different parts of the polymer. mdpi.comnih.gov

These simulations are also critical for studying the initial stages of polymerization and the formation of polymer networks. By simulating the reactive events of ring-opening or vinyl addition, researchers can observe how the polymer architecture develops, including the extent of branching and cross-linking, which are critical determinants of the final material's properties. google.com

Simulation TypePolymer SystemInvestigated PropertiesKey FindingsReference
All-Atom MDPoly(glycidyl ether)s with oligooxyethylene side chains in waterThermal response, chain extension, hydrogen bonds, water-solvation shellsPhase-transition temperature correlates strongly with the temperature response of the first water-solvation shell around terminal alkyl groups. mdpi.comnih.gov
All-Atom MDPoly(glycidyl methyl ether), Poly(ethyl glycidyl (B131873) ether), etc.Temperature responsivity (LCST)The LCST can be tuned by altering the hydrophobicity of the side chains. researchgate.netmdpi.com
MDGeneral Polymer SystemsGas-phase polymerization, deposition, plasma-catalysisMD simulations provide significant insights into various atomic and molecular processes in different environments. researchgate.net

Modeling of Reaction Pathways and Transition States

Understanding the precise mechanism of a chemical reaction requires identifying the specific sequence of bond-breaking and bond-forming events, known as the reaction pathway. Computational modeling is essential for mapping these pathways and characterizing the high-energy transition states that govern the reaction rate.

For a bifunctional monomer like this compound, several reaction pathways are possible. Cationic polymerization, for example, can proceed either through the vinyl group or the oxirane ring. Theoretical studies on vinyl ethers have detailed the mechanism of cationic polymerization, identifying the active center and tracking the propagation until termination or chain-transfer reactions occur. mdpi.com A computational study comparing different pathways for the reaction of vinyl ethers found that kinetic and thermodynamic products could be predicted by calculating the energy barriers for each route. arxiv.org The calculations showed that substituents capable of stabilizing a zwitterionic intermediate could favor a kinetic pathway with a lower activation barrier. arxiv.org

The ring-opening of the oxirane is another critical pathway. DFT calculations on substituted oxiranes reacting with nucleophiles have been used to locate the transition states and analyze their geometry. researchgate.net These studies often use tools like More O'Ferrall-Jencks plots to characterize the nature of the transition state, confirming whether it aligns with an SN2-like mechanism. researchgate.net The activation energy for the ring-opening can be precisely calculated, providing a quantitative measure of the reaction's feasibility. For acid-catalyzed ring-opening, the transition state is understood to have a character that is intermediate between SN1 and SN2, where positive charge builds on the more substituted carbon, influencing the regioselectivity of the nucleophilic attack.

By modeling these different pathways, computational chemists can predict which functional group will react preferentially under specific conditions (e.g., cationic vs. anionic initiators) and how the reaction will proceed, guiding experimental efforts to control the polymerization process and the resulting polymer structure.

Reaction StudiedComputational MethodFinding / Modeled AspectReference
Aqueous Cationic Polymerization of Vinyl EthersDFTProposed a detailed reaction mechanism, including initiation, propagation, and termination steps on the monomer/water surface. mdpi.com
Fluoride-catalyzed reaction of Vinyl EthersDFTIdentified and compared kinetic and thermodynamic reaction pathways proceeding through a zwitterion intermediate. arxiv.org
Ring-opening of 2-(chloromethyl)oxiraneDFTLocalized transition states, analyzed their geometry, and calculated activation parameters consistent with an SN2-like mechanism. researchgate.net
Cationic Ring Opening of Glycidyl EthersExperimental with Mechanistic SchemeOutlined the photoinitiated cationic ring-opening polymerization mechanism, involving the formation of a superacid initiator. google.com

Prediction of Polymer Properties and Conformations

A primary goal of computational polymer science is to predict the macroscopic properties of a material from its molecular structure, thereby accelerating the discovery of new high-performance polymers. nih.gov This is achieved through a combination of molecular dynamics simulations and, increasingly, machine learning models. researchgate.net

MD simulations are particularly adept at predicting properties that depend on the dynamic conformation of polymer chains, especially in solution. As discussed previously, all-atom MD simulations of poly(glycidyl ether)s have been used to predict their thermoresponsive behavior, such as the Lower Critical Solution Temperature (LCST). researchgate.netmdpi.comnih.gov By simulating the polymer at different temperatures, researchers can observe conformational changes, like the coil-to-globule transition, and analyze the underlying changes in polymer-water interactions that drive this phase separation. mdpi.com The radius of gyration (Rg), a measure of the polymer chain's size, is a key parameter extracted from these simulations to characterize the polymer's conformation. mdpi.com

For bulk properties, machine learning (ML) offers a powerful and efficient predictive tool. science.gov Models based on architectures like graph convolutional networks (GCNs) can be trained on existing databases of polymer structures and their experimentally measured properties. researchgate.net These models learn the complex relationships between a monomer's chemical structure and the resulting polymer's bulk properties, such as glass transition temperature (Tg), melting temperature (Tm), density (ρ), and even mechanical properties like the elastic modulus (E). researchgate.net By representing the polymer's repeating unit as a molecular graph, these models can achieve high accuracy in property prediction, often comparable to or exceeding traditional methods. nih.gov For a polymer made from this compound, such models could rapidly predict its key thermal and mechanical properties before it is ever synthesized.

Predicted PropertyComputational ApproachPolymer SystemKey InsightsReference
Phase-transition Temperature (LCST)All-Atom Molecular DynamicsPoly(glycidyl ether)s in waterPredicted the LCST based on the temperature response of the hydrophobic hydration shell around terminal alkyl groups. mdpi.comnih.gov
Glass Transition (Tg), Melting (Tm), Density (ρ)Machine Learning (GCN)General polymersGCN models provide reliable predictions, with performance being best for Tg (R² ~ 0.9). researchgate.net
Various Polymer PropertiesMachine Learning (Multimodal)General polymersIntegrating text embeddings from Large Language Models (LLMs) with molecular structure embeddings enhances prediction accuracy, especially with limited data. nih.gov
Ionic ConductivityAtomistic Molecular DynamicsPoly(glycidyl ether)s with LiTFSI saltConfirmed that limited ion dissociation in low-dielectric-constant polymer hosts is a key factor hampering ionic conductivity.

Q & A

What are the common synthetic routes for [(vinyloxy)methyl]oxirane and its derivatives?

Basic Research Question
this compound is typically synthesized via epoxidation of allyl ether precursors. A common method involves using peracids (e.g., meta-chloroperbenzoic acid) to oxidize the double bond in allyl vinyl ethers, forming the epoxide ring. Alternatively, catalytic epoxidation with transition metals (e.g., Ru porphyrin complexes) under mild conditions can achieve high yields . Derivatives with substituents like fluorine or nitro groups (e.g., 2-[(4-ethenylphenoxy)methyl]oxirane) are synthesized by introducing functionalized phenoxy or alkyl groups prior to epoxidation .

How is the oxirane oxygen content quantified in this compound derivatives?

Basic Research Question
The oxirane oxygen percentage (Oexp) is determined experimentally via the AOCS Cd 9-57 method, which involves hydrochloric acid-pyridine titration. Theoretical oxirane oxygen (Otheo) is calculated using the iodine value of the precursor and stoichiometric relationships (Equation 2 in ). Discrepancies between Oexp and Otheo can indicate incomplete epoxidation or side reactions .

What spectroscopic techniques are used to characterize this compound?

Basic Research Question
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify epoxide ring protons (δ 3.0–4.5 ppm) and substituents (e.g., vinyloxy groups at δ 5.0–6.5 ppm) .
  • IR : Epoxide ring absorption at ~850 cm1^{-1} and vinyl C=C stretching at ~1640 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 176 for C11_{11}H12_{12}O2_2) confirm molecular weight .

How can computational chemistry predict the spectroscopic properties of this compound?

Advanced Research Question
Linear-response TD-DFT/CAM-B3LYP simulations with vibronic models accurately predict UV absorption and electronic circular dichroism (ECD) spectra. For example, vibrational effects in (R)-methyl oxirane were modeled to match experimental peak positions and intensities, enabling chiral analysis . Thermochemical properties (e.g., heat capacity, CpC_p) are estimated using B3LYP/6-31G* calculations scaled by empirical factors .

What are the catalytic applications of this compound in synthesizing cyclic carbonates?

Advanced Research Question
this compound reacts with CO2_2 under Ru(VI) bis-imido porphyrin/TBACl catalysis to form cyclic carbonates. Reaction optimization involves monitoring epoxide consumption via TLC (n-hexane/AcOEt = 8:2) and achieving >99% yield through iterative reagent addition . Solvent polarity and temperature critically influence ring-opening kinetics.

How do substituents on the oxirane ring affect its reactivity and stability?

Advanced Research Question
Electron-withdrawing groups (e.g., nitro, fluorine) decrease epoxide ring stability by polarizing the C-O bond, accelerating nucleophilic attack. Fluorinated derivatives (e.g., 2-[(2,2,3,3-tetrafluoropropoxy)methyl]oxirane) exhibit enhanced thermal stability but reduced reactivity in aqueous environments due to hydrophobic effects . Steric hindrance from bulky substituents (e.g., 2-decyl-3-(4-methylhexyl)oxirane) slows ring-opening reactions .

What are the toxicological considerations when handling this compound?

Advanced Research Question
Epoxides like this compound are classified as Group 2B carcinogens (IARC) due to genotoxicity in vitro and somatic mutagenicity in vivo. Safety protocols mandate PPE (gloves, respirators) and fume hoods to limit inhalation exposure. An oral TDI of 17 µg/kg/day is extrapolated from inhalation studies .

What factors influence the stability of this compound during storage?

Basic Research Question
Stability is compromised by moisture, acids, and bases, which catalyze ring-opening hydrolysis. Storage under inert gas (N2_2) at –20°C in anhydrous solvents (e.g., THF or DMSO) minimizes degradation. Compatibility with materials like glass or PTFE is critical; avoid PVC containers .

How do reaction conditions (solvent, temperature) affect the epoxide ring-opening reactions?

Advanced Research Question
Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic ring-opening, while protic solvents (e.g., MeOH) slow reactions by hydrogen bonding. Elevated temperatures (50–80°C) accelerate kinetics but risk polymerization. Computational studies using polarizable continuum models (PCMs) optimize solvent selection .

What are the challenges in achieving enantioselective synthesis of chiral this compound derivatives?

Advanced Research Question
Asymmetric epoxidation of allyl ethers requires chiral catalysts (e.g., Sharpless or Jacobsen systems), but steric hindrance from vinyloxy groups complicates stereocontrol. ECD spectroscopy ( ) and chiral HPLC are used to assess enantiomeric excess. Case studies show <80% ee for bulky derivatives like 2-[(4-vinylbenzyl)oxy]methyl oxirane .

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[(Vinyloxy)methyl]oxirane

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